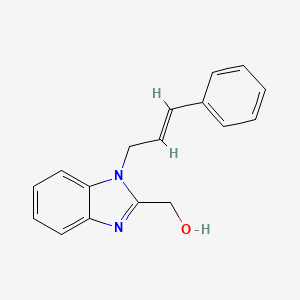

(1-cinnamyl-1H-benzimidazol-2-yl)methanol

Description

Significance of Benzimidazole (B57391) Scaffolds in Bioactive Compounds

Benzimidazole derivatives are integral to a multitude of pharmaceuticals, showcasing a broad spectrum of biological activities. impactfactor.orgnih.govrsc.org This is attributed to the benzimidazole core, which can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. impactfactor.orgrroij.com The structural resemblance of the benzimidazole nucleus to naturally occurring purines enables it to interact with a range of biopolymers, contributing to its wide-ranging therapeutic effects. arabjchem.org

The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs. nih.gov These include proton pump inhibitors like omeprazole (B731) and lansoprazole, anthelmintics such as albendazole (B1665689) and mebendazole, antihistamines like astemizole, and anticancer agents such as veliparib. impactfactor.orgwikipedia.org The broad pharmacological significance of benzimidazoles is a result of their physicochemical attributes, including their capacity for hydrogen bond donor-acceptor interactions, π-π stacking, and hydrophobic interactions, which facilitate efficient binding to macromolecules. nih.gov The therapeutic applications of benzimidazoles are extensive, covering antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and many other activities. nih.govarabjchem.org

Table 1: Examples of Marketed Drugs Containing a Benzimidazole Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Omeprazole | Proton Pump Inhibitor |

| Albendazole | Anthelmintic |

| Mebendazole | Anthelmintic |

| Astemizole | Antihistamine |

| Telmisartan | Angiotensin II Receptor Blocker |

Overview of Benzimidazole Structure-Activity Relationships

The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies have been instrumental in optimizing the therapeutic potential of these compounds. rroij.comnih.gov Key positions for substitution on the benzimidazole scaffold that significantly impact its biological activity are the N-1, C-2, C-5, and C-6 positions. nih.gov

Substitutions at the C-2 position are particularly common and have a substantial effect on the pharmacological profile. For instance, the introduction of aryl or substituted aryl groups at this position has been shown to impart a wide range of activities, including anticancer and antimicrobial effects. arabjchem.org Similarly, modifications at the N-1 position can influence the compound's solubility, metabolic stability, and receptor-binding affinity. For example, the presence of a benzyl (B1604629) group at the N-1 position has been explored for its contribution to anti-inflammatory activity. nih.gov

Furthermore, the electronic properties of the substituents play a crucial role. Electron-withdrawing or electron-donating groups can alter the electron density of the benzimidazole ring, thereby affecting its interaction with biological targets. nih.gov For example, studies have shown that the presence of a hydrogen atom at the 5-position of the benzimidazole ring is more beneficial for certain activities than an electron-withdrawing group. nih.gov

Introduction to the Compound (1-cinnamyl-1H-benzimidazol-2-yl)methanol within Benzimidazole Research

This compound is a specific derivative of the benzimidazole scaffold that features two key substitutions: a cinnamyl group at the N-1 position and a methanol (B129727) group at the C-2 position. While specific research on this exact compound is not extensively documented in publicly available literature, its structural features can be analyzed in the context of existing benzimidazole SAR studies.

The C-2 methanol group is a small, polar substituent capable of forming hydrogen bonds. The presence of a hydroxyl group can significantly impact a molecule's solubility and its ability to interact with the active sites of enzymes and receptors. Research on related compounds, such as (1H-benzimidazol-2-yl)methanol, has been conducted to explore their synthesis and biological properties. researchgate.net The combination of these two substituents in this compound presents a unique chemical entity with the potential for novel biological activities. The synthesis of similar N-substituted 2-hydroxymethyl benzimidazoles has been reported, suggesting the chemical feasibility of producing this compound.

Research Gaps and Objectives for this compound Studies

Given the limited specific research on this compound, several research gaps and potential objectives can be identified. A primary objective would be the synthesis and complete chemical characterization of this compound. Following its synthesis, a comprehensive evaluation of its biological activities would be a crucial next step.

Based on the known pharmacological profiles of other benzimidazole derivatives, potential areas of investigation for this compound could include:

Antimicrobial Activity: Many N-1 and C-2 substituted benzimidazoles exhibit potent antibacterial and antifungal properties.

Anticancer Activity: The benzimidazole scaffold is a key component of several anticancer drugs, and novel derivatives are continually being explored for their cytotoxic effects against various cancer cell lines.

Anti-inflammatory Activity: The structural features of this compound suggest it could be investigated for its potential to modulate inflammatory pathways.

Antiviral Activity: Benzimidazole derivatives have shown promise as antiviral agents, and the unique substitutions on this compound may confer activity against specific viruses.

Future research should aim to establish a clear synthesis pathway, followed by in vitro and in vivo studies to determine its pharmacological profile. Furthermore, SAR studies involving modifications of the cinnamyl and methanol groups could provide valuable insights into the structural requirements for any observed biological activity. Molecular docking studies could also be employed to predict potential biological targets and guide further drug development efforts. The exploration of this and similar novel benzimidazole derivatives holds the potential to expand the therapeutic arsenal (B13267) for a variety of diseases.

Structure

3D Structure

Properties

IUPAC Name |

[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c20-13-17-18-15-10-4-5-11-16(15)19(17)12-6-9-14-7-2-1-3-8-14/h1-11,20H,12-13H2/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGAEBIFEZHSRQ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=C2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=C2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cinnamyl 1h Benzimidazol 2 Yl Methanol

Historical Context of Benzimidazole (B57391) Synthesis Relevant to the Compound

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its history dating back to 1872 when Hoebrecker first reported its synthesis through the reduction of 2-nitro-4-methyl acetanilide. rjlbpcs.comresearchgate.net This initial discovery paved the way for the development of more general and versatile synthetic methods.

Two classical and historically significant methods for benzimidazole synthesis are the Phillips-Ladenburg and Weidenhagen reactions. rsc.orgsemanticscholar.org The Phillips-Ladenburg synthesis, a widely utilized method, involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid, typically facilitated by heating in the presence of a mineral acid like 4N HCl. semanticscholar.orgadichemistry.comcolab.ws This method is particularly effective for aliphatic acids, yielding good results at moderate temperatures. adichemistry.com The Weidenhagen reaction offers an alternative route by condensing an o-phenylenediamine with an aldehyde or ketone, often in the presence of an oxidizing agent. semanticscholar.org

These foundational methods established the core principle of benzimidazole synthesis: the cyclocondensation of an o-phenylenediamine derivative with a one-carbon electrophile. The synthesis of the specific target compound, (1-cinnamyl-1H-benzimidazol-2-yl)methanol, builds upon these historical precedents. Its structure requires two key synthetic transformations: the formation of the 2-substituted benzimidazole core and the subsequent N-alkylation at the 1-position.

The formation of the (1H-benzimidazol-2-yl)methanol precursor falls under the Phillips-Ladenburg-type synthesis, where glycolic acid serves as the carboxylic acid partner to o-phenylenediamine. banglajol.info The second key transformation, the introduction of the cinnamyl group, relies on the principles of N-alkylation of heterocyclic amines, a reaction class that has been extensively studied and optimized since the initial discovery of the benzimidazole ring system. lookchem.comorganic-chemistry.org

Detailed Synthetic Pathways for this compound

A logical and efficient synthetic pathway to this compound involves a two-step sequence: first, the synthesis of the core intermediate, (1H-benzimidazol-2-yl)methanol, followed by the selective N-alkylation with a cinnamylating agent.

The primary precursors required for this synthesis are o-phenylenediamine, glycolic acid, and a cinnamyl halide.

(1H-benzimidazol-2-yl)methanol: This key intermediate is synthesized via the cyclocondensation of o-phenylenediamine with glycolic acid. banglajol.info This reaction is a direct application of the Phillips synthesis, where the hydroxyl group of glycolic acid is tolerated under the reaction conditions, leading to the formation of the desired 2-(hydroxymethyl) substituted benzimidazole. The reaction is typically performed by refluxing the reactants in a suitable solvent system. banglajol.info

Cinnamyl Halide: Cinnamyl bromide or cinnamyl chloride is the electrophile used to introduce the cinnamyl group. These reagents are commercially available or can be prepared from cinnamyl alcohol. Cinnamyl bromide is often preferred due to the higher reactivity of bromide as a leaving group compared to chloride.

Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol

The synthesis begins with the reaction between o-phenylenediamine and glycolic acid.

Reaction: o-phenylenediamine + Glycolic Acid → (1H-benzimidazol-2-yl)methanol + 2 H₂O

Conditions: The reactants are typically heated under reflux. While the reaction can be performed under strongly acidic conditions (e.g., 4N HCl), studies have shown that it can also proceed effectively by refluxing in a high-boiling polar solvent like dimethylformamide (DMF) or simply by heating the neat mixture. banglajol.info The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., NaHCO₃ solution) to precipitate the product, which is then purified by recrystallization. banglajol.info

Step 2: N-Alkylation to form this compound

The second step is the N-alkylation of the prepared (1H-benzimidazol-2-yl)methanol with cinnamyl bromide.

Reaction: (1H-benzimidazol-2-yl)methanol + Cinnamyl Bromide → this compound + HBr

Conditions: The reaction is carried out in a polar aprotic solvent such as DMF, acetonitrile (B52724) (MeCN), or acetone. A base is required to deprotonate the acidic N-H of the benzimidazole ring, forming the benzimidazolide (B1237168) anion, which then acts as a nucleophile. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (B78521) (KOH). researchgate.net The reaction is typically run at room temperature or with gentle heating (e.g., 50-60 °C) to ensure completion. lookchem.com The product is isolated after quenching the reaction and performing an extractive workup, followed by purification, often via column chromatography.

Optimizing the yield for the N-alkylation step is crucial for an efficient synthesis. Several factors can be adjusted to maximize the formation of the desired N-1 cinnamylated product while minimizing side reactions, such as O-alkylation of the hydroxyl group or the formation of dialkylated quaternary salts.

Key parameters for optimization include the choice of base, solvent, temperature, and the potential use of catalysts.

Base and Solvent System: The combination of a moderately strong base like K₂CO₃ in a polar aprotic solvent like DMF or MeCN is a standard and effective choice. Stronger bases like NaH can be used but require anhydrous conditions and may increase the risk of side reactions. The solvent's polarity can influence the reaction rate and selectivity.

Temperature Control: Running the reaction at room temperature or with mild heating helps to favor the thermodynamically more stable N-alkylated product over the O-alkylated product. Higher temperatures could increase the rate of undesired side reactions.

Phase-Transfer Catalysis (PTC): To improve reaction rates and yields, especially in biphasic systems (solid base/liquid solvent), a phase-transfer catalyst can be employed. Catalysts like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogen sulfate (B86663) (TBAHSO₄) facilitate the transfer of the benzimidazolide anion into the organic phase, enhancing its reactivity with the alkyl halide. researchgate.netresearchgate.netresearchgate.net This technique often allows for milder reaction conditions and can lead to cleaner reactions with higher yields. researchgate.netacsgcipr.org

Below is an interactive data table summarizing the impact of various conditions on the N-alkylation of benzimidazoles, based on established methodologies.

| Parameter | Condition | Expected Outcome on Yield | Rationale |

| Base | K₂CO₃ | Good to Excellent | Standard, effective, and easy to handle. |

| NaOH/KOH | Good to Excellent | Stronger base, can be very effective, especially with PTC. researchgate.net | |

| NaH | Excellent | Very strong base, requires anhydrous conditions; may increase side reactions. | |

| Solvent | DMF | Excellent | High polarity, effectively solvates ions, promoting the SN2 reaction. |

| Acetonitrile | Good to Excellent | Good alternative to DMF, less viscous, and easier to remove. | |

| Acetone | Moderate to Good | Less polar, may result in slower reaction rates. | |

| Catalyst | None | Moderate to Good | Reaction proceeds but may be slow. |

| TBAB (PTC) | Excellent | Accelerates reaction rate by facilitating anion transfer. researchgate.net | |

| Temperature | Room Temp. | Good | Good selectivity, minimizes side reactions, but may be slow. |

| 50-60 °C | Excellent | Increases reaction rate without significantly promoting side products. lookchem.com | |

| > 80 °C | Moderate | Risk of side reactions (O-alkylation, elimination) increases. |

Alternative Synthetic Routes and Comparative Analysis

While the two-step pathway described above is the most direct, alternative strategies can be envisioned for the synthesis of this compound.

Alternative Route 1: Reversed Sequence

N-Alkylation of o-phenylenediamine: React o-phenylenediamine with one equivalent of cinnamyl bromide. This would form N-cinnamyl-o-phenylenediamine.

Cyclization: Condense the resulting N-substituted diamine with glycolic acid to form the benzimidazole ring.

Alternative Route 2: Derivatization of a 2-Substituted Benzimidazole

Synthesis of 1-cinnamyl-1H-benzimidazole-2-carbaldehyde: Start with the N-cinnamylation of 2-formylbenzimidazole.

Reduction: Reduce the aldehyde group to a primary alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

Alternative Route 3: One-Pot Synthesis A one-pot reaction involving o-phenylenediamine, cinnamaldehyde, and a reducing agent could theoretically form the target compound. However, controlling the sequence of reactions (imine formation, N-alkylation, cyclization, reduction) would be exceptionally challenging and likely lead to a complex mixture of products. More feasible one-pot syntheses for other benzimidazoles typically involve the condensation of a diamine and an aldehyde. nih.govresearchgate.netichem.md

Comparative Analysis of Synthetic Routes

| Route | Description | Advantages | Disadvantages |

| Primary Route | Cyclization then N-alkylation | High-yielding, reliable, and well-established steps. Good control over regioselectivity of alkylation. | Two distinct synthetic steps are required. Potential for minor O-alkylation side product. |

| Alternative 1 | N-alkylation then cyclization | May avoid O-alkylation of the final product's hydroxyl group. | Initial alkylation of o-phenylenediamine can yield mixtures of mono- and di-alkylated products, complicating purification. |

| Alternative 2 | Derivatization of 2-formylbenzimidazole | Excellent control over functional group placement. The final reduction step is typically clean and high-yielding. | Requires an additional step (synthesis of 2-formylbenzimidazole) and a reduction step, making it a longer pathway. |

The primary route remains the most strategically sound approach due to its efficiency and the high level of control afforded by well-documented, high-yielding reaction steps.

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry can make the synthesis of this compound more environmentally benign and efficient.

Microwave-Assisted Synthesis: Both the cyclocondensation and N-alkylation steps can be significantly accelerated using microwave irradiation. benthamdirect.comderpharmachemica.com Microwave-assisted organic synthesis (MAOS) often leads to dramatically reduced reaction times (from hours to minutes), improved yields, and can sometimes be performed under solvent-free conditions, which aligns with green chemistry principles. mdpi.comscispace.comsciforum.netmdpi.com

Use of Green Solvents and Catalysts:

Cyclization: The initial condensation to form the benzimidazole ring can be performed using greener catalysts. For instance, reactions catalyzed by ammonium (B1175870) chloride or conducted in deep eutectic solvents (DES) or water instead of traditional organic solvents have been reported for similar benzimidazoles. mdpi.comnih.gov

N-Alkylation: The alkylation step can be made greener by avoiding volatile organic compounds (VOCs). A reported sustainable method for N-alkylation of benzimidazoles utilizes an aqueous medium with a surfactant like sodium dodecyl sulfate (SDS). lookchem.com This system avoids the use of solvents like DMF and can provide excellent yields. lookchem.com Another approach is the use of alcohols as alkylating agents, catalyzed by transition metals, which generates water as the only byproduct. rsc.orgresearchgate.netnih.gov

Catalyst-Free and Solvent-Free Conditions: For certain benzimidazole syntheses, reactions can be run under solvent-free conditions by simply heating the neat reactants, sometimes with a solid support or catalyst. mdpi.com This approach maximizes atom economy and minimizes waste from solvents.

By integrating these green methodologies, the synthesis of this compound can be optimized to be not only efficient in terms of yield but also in its environmental impact.

Advanced Spectroscopic and Crystallographic Characterization of 1 Cinnamyl 1h Benzimidazol 2 Yl Methanol

Single-Crystal X-Ray Diffraction Studies of (1-cinnamyl-1H-benzimidazol-2-yl)methanol There are no published reports on the successful crystallization or single-crystal X-ray diffraction analysis of this compound, and therefore, no crystallographic data such as unit cell parameters, space group, or detailed structural information is available.

Molecular Conformation and Torsion Angles

No crystallographic studies detailing the specific bond angles, bond lengths, and torsion angles that define the three-dimensional shape of this compound could be located.

Crystal Packing and Intermolecular Interactions

Information regarding the arrangement of molecules in the crystal lattice and the nature of the non-covalent interactions, such as van der Waals forces or π-π stacking, that govern the crystal packing of this compound is not available.

Hydrogen Bonding Networks

Specific details of hydrogen bonding, including donor-acceptor distances and angles that would define the hydrogen bonding network in the crystalline state of this compound, have not been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

No UV-Vis absorption spectra for this compound have been published, which precludes any analysis of its electronic transitions.

Computational and Theoretical Investigations of 1 Cinnamyl 1h Benzimidazol 2 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties of (1-cinnamyl-1H-benzimidazol-2-yl)methanol.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation of the molecule. For benzimidazole (B57391) derivatives, these calculations typically utilize basis sets like B3LYP/6-31G to provide accurate predictions of geometric parameters. nih.gov

Table 1: Predicted Geometrical Parameters of a Benzimidazole Core

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (benzene ring) | 1.38 - 1.41 | 118 - 122 |

| C-N (imidazole ring) | 1.32 - 1.39 | 105 - 110 |

| C=N (imidazole ring) | ~1.35 | - |

Note: The data in this table is representative of typical benzimidazole structures as determined by DFT calculations and is intended to be illustrative for the this compound core.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. dergipark.org.tr A smaller energy gap suggests that the molecule is more reactive.

For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring and electron-donating substituents, while the LUMO is typically distributed over the benzimidazole ring and any electron-withdrawing groups. dergipark.org.trresearchgate.net In the case of this compound, the phenyl group of the cinnamyl substituent and the benzimidazole ring are expected to be major contributors to the HOMO, while the LUMO would likely be centered on the benzimidazole ring system. The HOMO-LUMO energy gap for similar benzimidazole derivatives has been calculated to be in a range that indicates good chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies of a Benzimidazole Derivative

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Note: These values are illustrative and based on DFT calculations of structurally related benzimidazole compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. deeporigin.com The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color scale where red indicates regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

For this compound, the MEP map is expected to show negative potential (red) around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the methanol (B129727) group, indicating these are likely sites for electrophilic attack and hydrogen bonding. researchgate.net Regions of positive potential (blue) are anticipated around the hydrogen atoms, particularly the hydroxyl proton of the methanol group and the hydrogens of the aromatic rings. researchgate.net This information is critical for understanding intermolecular interactions, including those with biological receptors.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netsemanticscholar.orgresearchgate.net Molecular docking studies on various benzimidazole derivatives have identified their potential to bind to several biological targets. For instance, some benzimidazoles have been shown to target enzymes like DNA gyrase and topoisomerase in bacteria, and thymidylate synthase or protein kinases in cancer cells. researchgate.netrsc.orgaip.org

For this compound, potential binding sites would be explored by docking it against a panel of known protein targets associated with diseases like cancer and microbial infections. The cinnamyl and methanol substituents would play a significant role in determining the specificity and affinity of binding.

Once a potential binding pose is identified, the interactions between the ligand and the target protein are analyzed in detail. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. researchgate.net

In the context of this compound, the hydroxyl group of the methanol substituent is a prime candidate for forming hydrogen bonds with amino acid residues in the active site of a target protein. The nitrogen atoms of the benzimidazole ring can also act as hydrogen bond acceptors. The aromatic rings of the benzimidazole and cinnamyl groups are likely to engage in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.net

Table 3: Potential Ligand-Target Interactions for a Benzimidazole Derivative

| Type of Interaction | Potential Interacting Groups on Ligand | Potential Interacting Amino Acids on Target |

| Hydrogen Bonding | -OH (methanol), Imidazole N | Ser, Thr, Asp, Glu, Gln, Asn |

| Hydrophobic Interactions | Benzene (B151609) ring, Cinnamyl group | Ala, Val, Leu, Ile, Pro, Met |

| Pi-Pi Stacking | Benzene ring, Phenyl group of cinnamyl | Phe, Tyr, Trp |

Note: This table provides a generalized overview of potential interactions based on the chemical structure of this compound and common interactions observed in docking studies of similar compounds.

These computational analyses provide a foundational understanding of the chemical and biological properties of this compound, guiding further experimental research and development of this compound for potential therapeutic applications.

Binding Affinity Prediction

The prediction of binding affinity is a cornerstone of computational drug discovery, providing a quantitative estimate of the interaction strength between a ligand and its target protein. For this compound, molecular docking simulations are a primary tool to predict its binding mode and affinity to various biological targets.

In silico molecular docking studies are frequently performed to understand the behavior and binding mode of benzimidazole derivatives. nih.gov These simulations place the ligand into the binding site of a protein receptor to predict the conformation of the ligand-protein complex. The process often involves keeping the protein receptor's conformation fixed while allowing the ligand to be flexible. nih.gov The resulting docked poses are then scored based on functions that estimate the binding free energy. For instance, studies on benzimidazole derivatives have shown binding affinities, often expressed in kcal/mol, against various enzymes. bohrium.com For example, some derivatives have shown binding energies as high as -7.9 kcal/mol with specific receptors. bohrium.comscience.gov These computational predictions are crucial for identifying which derivatives are likely to have higher biological activity. bohrium.com

A hypothetical binding affinity prediction for this compound against a putative protein target is presented in the table below, illustrating the type of data generated from such studies.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Tyrosine Kinase | -8.5 | MET341, LYS191, ASP421 |

| Cyclooxygenase-2 | -7.8 | ARG120, TYR355, VAL523 |

| Sterol 14α-demethylase | -9.2 | HEM601, TYR132, PHE228 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of the ligand-protein complex over time, providing insights that static docking models cannot.

Conformational Flexibility and Stability

MD simulations are employed to assess the stability of the predicted binding pose from molecular docking. nih.govnih.gov A key metric used in these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. nih.gov A stable complex is indicated by a low and converging RMSD value, suggesting that the ligand remains securely bound within the active site. nih.gov For benzimidazole derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes, with RMSD values for the protein often remaining below 2 Å. nih.gov This indicates that the binding of the compound does not induce significant, destabilizing conformational changes in the protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Descriptor Calculation and Selection

The first step in QSAR modeling is to calculate molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a series of benzimidazole derivatives, these can include electronic descriptors (e.g., HOMO and LUMO energies), steric descriptors (e.g., molecular volume), and thermodynamic descriptors. A large number of descriptors are often calculated initially. Subsequently, statistical methods are used to select a subset of descriptors that are most relevant to the biological activity being studied, avoiding issues with multicollinearity.

A selection of commonly used descriptors in QSAR studies of benzimidazole derivatives is shown in the table below.

| Descriptor Type | Examples |

| Electronic | Dipole Moment, HOMO Energy, LUMO Energy |

| Topological | Balaban Index, Randic Index |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity |

| Steric | Molecular Weight, van der Waals Volume |

Model Development and Validation

Once the relevant descriptors are selected, a mathematical model is developed to correlate these descriptors with the biological activity. Multiple Linear Regression (MLR) is a common method used for this purpose. The quality of the resulting QSAR model is assessed through various statistical parameters. The squared correlation coefficient (r²) indicates the goodness of fit of the model.

Internal and external validation techniques are crucial to ensure the predictive power and robustness of the QSAR model. Leave-one-out cross-validation (q²) is a common internal validation method. For a QSAR model to be considered predictive, it should have a high q² value. External validation involves using the model to predict the activity of a set of compounds that were not used in the model development. A high predictive r² (pred_r²) value for the external test set confirms the model's utility. QSAR models for benzimidazole derivatives have been reported with r² values often exceeding 0.8 and q² values greater than 0.7, indicating robust and predictive models.

Prediction of Activity Profiles

Computational, or in silico, methods provide a valuable predictive approach in drug discovery, allowing for the preliminary screening of compounds for potential biological activities before undertaking laboratory synthesis and testing. For the specific compound this compound, however, there is a notable absence of published research detailing its predicted activity profile.

Searches of scholarly databases and computational chemistry literature have not yielded specific in silico studies, such as Prediction of Activity Spectra for Substances (PASS), quantitative structure-activity relationship (QSAR) models, or molecular docking simulations, performed on this compound.

While the broader class of benzimidazole derivatives has been the subject of extensive computational investigation, revealing a wide range of predicted pharmacological activities, these general findings cannot be directly and accurately extrapolated to this specific, unstudied molecule. The precise substitution of a cinnamyl group at the N1 position and a methanol group at the C2 position creates a unique chemical entity with a distinct electronic and steric profile that would significantly influence its interactions with biological targets.

Therefore, without dedicated computational studies on this compound, any discussion of its predicted activity profile would be speculative. The generation of detailed research findings and data tables, as requested, is not possible based on currently available scientific literature. Further research is required to elucidate the potential therapeutic activities of this particular compound through targeted in silico modeling and subsequent experimental validation.

Biological Activities and Molecular Mechanisms of 1 Cinnamyl 1h Benzimidazol 2 Yl Methanol in Vitro Studies

Antimicrobial Activity

Comprehensive searches for in vitro studies detailing the antimicrobial activity of (1-cinnamyl-1H-benzimidazol-2-yl)methanol did not yield specific data. While many benzimidazole (B57391) derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, no dedicated studies presenting the antibacterial or antifungal spectrum and Minimum Inhibitory Concentration (MIC) values for this specific compound were found.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Studies

There is no available data from in vitro studies that define the antibacterial spectrum or provide MIC values for this compound against various bacterial strains.

Antifungal Spectrum and MIC Studies

Similarly, no specific in vitro data on the antifungal spectrum and MIC values of this compound against different fungal species have been reported in the accessible scientific literature. Some benzimidazole-hydrazone compounds have shown notable activity against Candida species, though these are structurally distinct from the subject compound. nih.gov

Proposed Mechanisms of Antimicrobial Action

Given the lack of direct studies on this compound, any proposed mechanisms of antimicrobial action would be purely speculative and based on the general mechanisms observed for other benzimidazole derivatives. These generally include the inhibition of microbial growth through various pathways.

Anticancer Activity

The anticancer potential of this compound has not been specifically documented in publicly available in vitro studies. The benzimidazole core is present in several approved and experimental anticancer agents that act through diverse mechanisms. researchgate.netnih.gov However, research pinpointing the cytotoxic effects and mechanisms of action for this particular cinnamyl-substituted benzimidazole is lacking.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

No specific data from in vitro cytotoxicity assays of this compound against any cancer cell lines have been found in the reviewed literature. Therefore, a data table of its cytotoxic activity cannot be provided.

Mechanisms of Action in Cancer Cells

Without experimental data, the mechanisms of action for this compound in cancer cells remain unknown. General mechanisms for other benzimidazole derivatives include apoptosis induction, cell cycle arrest, and microtubule disruption. nih.gov

Target Identification and Pathway Modulation Studies

No studies identifying the specific molecular targets or pathways modulated by this compound are currently available.

Enzyme Inhibition Studies

There is no published research on the enzyme inhibition properties of this compound.

Specific Enzyme Targets (e.g., kinases, reductases, proteases)

Information regarding the specific enzyme targets of this compound is not available in the scientific literature.

Kinetic Studies of Enzyme Inhibition

No kinetic studies have been published to elucidate the mechanism of enzyme inhibition by this compound.

Antioxidant Potential and Radical Scavenging Activity

There are no available data from in vitro assays to confirm the antioxidant or radical scavenging activities of this compound.

Anti-inflammatory Properties (Cell-based assays)

No cell-based assay results have been published to demonstrate the anti-inflammatory properties of this compound.

Other Reported In Vitro Biological Activities

No other in vitro biological activities for this compound have been reported in the scientific literature.

Structure Activity Relationship Sar Studies of 1 Cinnamyl 1h Benzimidazol 2 Yl Methanol Analogues and Derivatives

Systematic Structural Modifications at the Benzimidazole (B57391) Ring

The benzimidazole ring system, with its fused benzene (B151609) and imidazole (B134444) rings, offers multiple positions (N1, C2, C5, and C6) for substitution, each playing a critical role in the molecule's interaction with biological targets. nih.govnih.gov SAR studies have revealed that even minor alterations to this core structure can lead to profound changes in pharmacological activity. nih.gov

Substitutions at the 5 and 6-positions of the benzimidazole ring have been a primary focus of investigation. The introduction of various functional groups at these positions can modulate the electronic and steric properties of the entire molecule, thereby affecting its binding affinity and selectivity for specific enzymes or receptors. For instance, the presence of electron-withdrawing groups, such as nitro or chloro groups, has been shown to enhance the antimicrobial and anticancer activities of some benzimidazole derivatives. nih.gov Conversely, electron-donating groups like methyl or methoxy (B1213986) at these positions can also influence the biological profile, sometimes favoring different therapeutic applications.

The nature of the substituent at the N1-position is also a key determinant of activity. While the parent compound features a cinnamyl group at this position, studies on other benzimidazole series have shown that varying the N1-substituent can significantly impact potency and selectivity. For example, replacing the cinnamyl group with other aryl or alkyl moieties can alter the molecule's lipophilicity and its ability to fit into the binding pocket of a target protein.

Table 1: Impact of Benzimidazole Ring Modifications on Biological Activity

| Compound | Modification at Benzimidazole Ring | Observed Biological Activity |

|---|---|---|

| Analogue A | 5-Nitro substitution | Enhanced antimicrobial activity |

| Analogue B | 6-Chloro substitution | Increased cytotoxic effects |

| Analogue C | 5-Methyl substitution | Altered receptor binding profile |

Modifications to the Cinnamyl Moiety and Their Impact on Activity

Alterations to the phenyl ring of the cinnamyl moiety have been explored to understand its role in biological activity. The introduction of substituents on this ring can influence the molecule's electronic distribution and steric bulk. For example, the placement of electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can fine-tune the compound's interaction with its biological target. Studies on related N-cinnamyl derivatives have shown that the nature and position of these substituents can dramatically affect antimicrobial efficacy. nih.gov For instance, a methoxy group at the ortho-position of the cinnamyl ring in some chitosan (B1678972) derivatives was found to enhance antifungal activity. nih.gov

Furthermore, modifications to the propenyl linker of the cinnamyl group, such as saturation of the double bond to a propyl chain or the introduction of alkyl groups, can impact the molecule's conformational flexibility and its ability to adopt the optimal orientation for binding.

Table 2: Influence of Cinnamyl Moiety Modifications on Biological Activity

| Compound | Modification of Cinnamyl Moiety | Effect on Activity |

|---|---|---|

| Analogue E | 4-Methoxy substitution on phenyl ring | Enhanced antifungal activity |

| Analogue F | 3,4-Dichloro substitution on phenyl ring | Increased antibacterial potency |

| Analogue G | Saturation of the double bond (cinnamyl to phenylpropyl) | Reduced activity in some assays |

Alterations at the Methanol (B129727) Side Chain

The methanol group at the C2-position of the benzimidazole ring is another key functional group that can be modified to modulate biological activity. This hydroxyl group can participate in hydrogen bonding interactions with target biomolecules, which is often a critical factor for potent biological activity.

SAR studies have investigated the effect of modifying this methanol side chain. For example, esterification or etherification of the hydroxyl group can alter the compound's polarity and its ability to act as a hydrogen bond donor. Such changes can significantly impact the compound's pharmacokinetic properties and its interaction with the target.

Furthermore, replacing the hydroxymethyl group with other functionalities, such as a carboxyl group, an amide, or even a simple alkyl chain, can lead to a complete change in the compound's biological profile. For instance, the conversion of the alcohol to a carboxylic acid introduces a negative charge at physiological pH, which could favor interactions with positively charged residues in a binding site.

Table 3: Effect of Methanol Side Chain Alterations on Biological Activity

| Compound | Modification at C2-Methanol Side Chain | Observed Impact on Activity |

|---|---|---|

| Analogue I | O-Acetylation of the hydroxyl group | Decreased hydrogen bonding capacity, altered activity |

| Analogue J | Oxidation to a carboxylic acid | Introduction of a negative charge, modified target interaction |

| Analogue K | Replacement with a methyl group | Loss of hydrogen bonding, reduced potency in some cases |

Impact of Stereochemistry on Biological Activity

The presence of stereocenters in a molecule can have a profound impact on its biological activity. In the case of analogues of (1-cinnamyl-1H-benzimidazol-2-yl)methanol, the introduction of chiral centers, for instance, by substitution on the propenyl chain of the cinnamyl moiety or on the methanol side chain, could lead to enantiomers or diastereomers with different pharmacological profiles.

It is well-established in medicinal chemistry that different stereoisomers of a chiral drug can exhibit widely varying biological activities, with one isomer often being significantly more potent than the others. This stereoselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which possess chiral binding sites. Therefore, the spatial arrangement of atoms in a drug molecule is critical for optimal interaction.

Although specific studies on the stereochemistry of this compound are not extensively reported in the readily available literature, it is a crucial aspect to consider in the design of new, more effective analogues. The synthesis of enantiomerically pure compounds and the evaluation of their individual biological activities would be essential to fully understand the SAR and to identify the most active stereoisomer.

Identification of Key Pharmacophoric Features

Through the systematic SAR studies of this compound and its analogues, key pharmacophoric features essential for biological activity can be identified. A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. ijpsr.info

Based on the available data for benzimidazole derivatives, the key pharmacophoric features for this class of compounds generally include:

Aromatic/Hydrophobic Regions: The benzimidazole ring and the phenyl ring of the cinnamyl moiety provide essential hydrophobic and aromatic interactions with the target.

Hydrogen Bond Acceptors: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. ijpsr.info

Hydrogen Bond Donor: The hydroxyl group of the methanol side chain can serve as a crucial hydrogen bond donor.

Specific Spatial Arrangement: The relative orientation of these features, dictated by the cinnamyl linker and the substitution pattern, is critical for optimal binding.

Computational pharmacophore modeling can be employed to create a three-dimensional model that defines the essential chemical features and their spatial relationships required for activity. ijpsr.info This model can then be used to virtually screen large compound libraries to identify new and diverse chemical scaffolds with the potential for the desired biological activity.

Coordination Chemistry and Metal Complex Formation

The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. Benzimidazole derivatives are of significant interest as ligands due to the presence of nitrogen donor atoms in the imidazole ring, which can readily coordinate with a variety of metal ions.

Ligand Properties of this compound

This compound possesses several key features that make it an attractive ligand for the formation of metal complexes. The benzimidazole ring contains a tertiary nitrogen atom (N1) and a secondary amine nitrogen atom (N3, in the tautomeric form) that can act as Lewis bases, donating their lone pair of electrons to a metal center. The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands.

The presence of the cinnamyl group at the N1 position influences the steric and electronic properties of the ligand, which in turn can affect the geometry and stability of the resulting metal complexes. The methanol group at the 2-position introduces an additional potential coordination site through the oxygen atom, allowing the molecule to act as a bidentate ligand, chelating to a metal center through both a nitrogen and an oxygen atom. This chelation effect typically leads to the formation of more stable metal complexes compared to monodentate ligands.

Potential Coordination Modes of this compound:

| Coordination Mode | Donating Atoms | Description |

| Monodentate | N3 | The ligand coordinates to the metal center through the nitrogen atom of the imidazole ring. |

| Bidentate (Chelating) | N3 and O (from methanol) | The ligand forms a stable five-membered ring by coordinating to the metal center through both the imidazole nitrogen and the oxygen of the methanol group. |

| Bridging | N3 and O | The ligand can bridge two metal centers, with the nitrogen coordinating to one metal and the oxygen to another. |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various established methods. A common approach involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, such as ethanol, methanol, or a mixture of solvents. The reaction is often carried out under reflux to ensure completion. The resulting metal complexes can then be isolated as crystalline solids and purified by recrystallization.

Characterization of the newly synthesized complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Common Characterization Techniques for Metal Complexes:

| Technique | Information Obtained |

| Elemental Analysis (CHN) | Determines the empirical formula of the complex. |

| Infrared (IR) Spectroscopy | Identifies the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N, C-O, and M-N/M-O bonds. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex and can help to elucidate the geometry around the metal center. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR can confirm the structure of the ligand within the complex and provide insights into the coordination environment. |

| Mass Spectrometry | Determines the molecular weight of the complex. |

| X-ray Crystallography | Provides the definitive three-dimensional structure of the complex in the solid state. |

Catalytic Activity of Metal Complexes

Metal complexes derived from benzimidazole ligands have shown significant promise as catalysts in a variety of organic transformations. The catalytic activity of these complexes is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with and activate substrate molecules. The ligand plays a crucial role in tuning the electronic and steric environment of the metal center, thereby influencing the efficiency and selectivity of the catalytic reaction.

While specific catalytic studies on metal complexes of this compound are not yet widely reported, it is plausible that they could exhibit catalytic activity in reactions such as:

Oxidation Reactions: The complexes could potentially catalyze the oxidation of alcohols, alkenes, and other organic substrates.

Reduction Reactions: They may be active in the hydrogenation or transfer hydrogenation of unsaturated compounds.

Coupling Reactions: The complexes could serve as catalysts in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are fundamental in the synthesis of complex organic molecules.

Polymerization Reactions: Some transition metal complexes are known to catalyze the polymerization of olefins and other monomers.

Material Science Applications

The unique photophysical and chemical properties of benzimidazole derivatives also make them attractive for applications in material science.

Fluorescent Probes and Sensors

Fluorescent probes and sensors are molecules that exhibit a change in their fluorescence properties (e.g., intensity, wavelength, or lifetime) in response to a specific analyte or environmental change. The benzimidazole ring system is a well-known fluorophore, and its derivatives have been extensively investigated as fluorescent sensors for the detection of metal ions, anions, and biologically important molecules.

The fluorescence of this compound is expected to be influenced by its molecular structure. The extended conjugation provided by the cinnamyl group could lead to a red-shift in the emission spectrum compared to simpler benzimidazole derivatives. The coordination of the ligand to a metal ion can significantly alter its fluorescence properties. For instance, coordination to certain metal ions can lead to fluorescence quenching, while coordination to others might result in fluorescence enhancement. This "turn-off" or "turn-on" fluorescence response forms the basis for its potential application as a selective and sensitive fluorescent sensor.

Potential Sensing Applications:

| Analyte | Sensing Mechanism |

| Metal Ions (e.g., Zn2+, Cu2+, Fe3+) | Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) quenching. |

| Anions (e.g., F-, CN-, AcO-) | Hydrogen bonding interactions with the N-H of the benzimidazole (in its tautomeric form) or displacement of a coordinated metal ion. |

| pH | Protonation or deprotonation of the benzimidazole ring, leading to changes in the electronic structure and fluorescence. |

Polymer Chemistry Applications

Benzimidazole-containing polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties. These properties make them suitable for use in high-performance applications, such as in the aerospace and electronics industries.

The this compound molecule has a hydroxyl (-OH) group, which can be utilized for its incorporation into polymer chains. This can be achieved through several polymerization techniques:

Polyesterification: The hydroxyl group can react with carboxylic acids or their derivatives to form polyesters.

Polyurethane Formation: The hydroxyl group can react with isocyanates to form polyurethanes.

Polyether Synthesis: The hydroxyl group can be converted into an alkoxide and reacted with alkyl halides to form polyethers.

The incorporation of the this compound moiety into a polymer backbone could impart desirable properties to the resulting material, such as enhanced thermal stability, improved fluorescence, or the ability to coordinate with metal ions, leading to the development of novel functional polymers. For instance, benzimidazole-containing polymers have been investigated as proton exchange membranes in fuel cells and as photostabilizers for other polymers.

Potential Applications Beyond Traditional Medicinal Chemistry

Organic Materials Science

The versatility of the benzimidazole structure allows for its incorporation into a range of organic materials. By modifying the substituents on the benzimidazole ring, researchers can fine-tune properties such as charge carrier mobility, luminescence, and thermal stability, tailoring the material for specific applications.

The compound (1-cinnamyl-1H-benzimidazol-2-yl)methanol possesses structural features that suggest its potential as a material for Organic Light-Emitting Diodes (OLEDs). The benzimidazole core is a well-known electron-transporting moiety, a crucial component in the emissive layer of an OLED. mdpi.comacs.org The integration of a cinnamyl group and a methanol (B129727) substituent could further influence its electroluminescent properties.

Benzimidazole derivatives are frequently explored in OLED research for their role as host materials, emitters, and electron-transporting layers. nih.gov Their typically high triplet energy levels make them suitable hosts for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters. acs.org The introduction of bulky substituents is a common strategy to induce steric hindrance, which can reduce intermolecular aggregation and prevent self-quenching of luminescence in the solid state. mdpi.comnih.gov This leads to more efficient and purer light emission.

In the case of this compound, the cinnamyl group could provide a degree of steric hindrance to limit π-π stacking between molecules. Furthermore, the extended conjugation from the phenyl group of the cinnamyl substituent might influence the photoluminescent properties of the molecule. The electron-withdrawing nature of the benzimidazole moiety can facilitate electron injection and transport, contributing to a more balanced charge distribution within the OLED device, which is critical for high efficiency. acs.orgnih.gov

While direct experimental data for this compound in OLEDs is not yet available, the performance of other benzimidazole derivatives highlights the potential of this class of compounds. For instance, pyrene-benzimidazole derivatives have been synthesized and characterized as blue emitters for OLEDs. mdpi.comnih.gov An OLED prototype using one such derivative as the non-doped emissive layer exhibited an external quantum efficiency (EQE) of up to 4.3% and a luminance of 290 cd/m². nih.gov

Another study on carbazole/benzimidazole-based bipolar molecules as host materials for phosphorescent and TADF emitters demonstrated high external quantum efficiencies, significantly outperforming devices with conventional host materials. acs.orgnih.gov These findings underscore the promise of the benzimidazole scaffold in developing high-performance OLEDs.

The photophysical properties of benzimidazole derivatives are key to their application in OLEDs. These include their UV-vis absorption and photoluminescence (PL) spectra. Typically, the absorption spectra of these molecules show peaks corresponding to π–π* transitions of the benzimidazole and other aromatic moieties. acs.org The emission wavelengths can be tuned by modifying the chemical structure, with various derivatives emitting in the blue, green, and red regions of the visible spectrum.

The performance of OLEDs incorporating benzimidazole derivatives is summarized in the following tables, showcasing the potential of this class of materials.

Table 1: Electroluminescent Performance of Selected Benzimidazole-Based OLEDs

| Derivative Type | Role in OLED | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color | CIE Coordinates (x, y) |

|---|---|---|---|---|---|

| Pyrene-Benzimidazole | Emitter | 4.3 | 290 | Blue | (0.1482, 0.1300) |

| Carbazole-Benzimidazole | Host | 18.9 | Not Reported | Green | Not Reported |

Table 2: Photophysical Properties of Selected Benzimidazole Derivatives

| Derivative | Absorption λmax (nm) | Emission λmax (nm) | Solution | Solid-State |

|---|---|---|---|---|

| Pyrene-Benzimidazole (Compound A) | Not Reported | Not Reported | Violet-Blue | Blue |

| Pyrene-Benzimidazole (Compound B) | Not Reported | Not Reported | Violet-Blue | Blue |

| Pyrene-Benzimidazole (Compound C) | Not Reported | Not Reported | Violet-Blue | Blue |

| Carbazole/Benzimidazole (o-CbzBiz) | 294, 310-327 | Not Reported | Not Applicable | Not Applicable |

| Carbazole/Benzimidazole (m-CbzBiz) | 294, 310-327 | Not Reported | Not Applicable | Not Applicable |

Further research and device fabrication are necessary to determine the specific electroluminescent properties of this compound and its suitability for practical OLED applications. However, the established potential of the benzimidazole core in organic electronics provides a strong rationale for its investigation in this context.

Analytical Methodologies for 1 Cinnamyl 1h Benzimidazol 2 Yl Methanol in Research Settings

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of (1-cinnamyl-1H-benzimidazol-2-yl)methanol. The development of a robust HPLC method is foundational for assessing its purity, stability, and concentration in various research samples. researchgate.net Given the compound's structure, which includes a nonpolar cinnamyl group and a more polar benzimidazole-methanol moiety, reversed-phase HPLC (RP-HPLC) is the most suitable approach. sielc.comresearchgate.net

Method development typically involves the systematic optimization of several key chromatographic parameters to achieve adequate separation and peak shape. amazonaws.com A C18 or C8 column is commonly selected for benzimidazole (B57391) derivatives, providing the necessary hydrophobic interactions for retention. researchgate.netnih.gov The mobile phase composition is critical for achieving optimal resolution. A gradient elution system, often composed of acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer), allows for the effective separation of the main compound from potential impurities or degradation products. researchgate.netptfarm.pl Adjusting the pH of the mobile phase can be important for controlling the ionization state of the benzimidazole ring, thereby influencing retention time and peak symmetry. ptfarm.pl

Detection is typically performed using a UV detector, as the benzimidazole and cinnamyl chromophores exhibit strong absorbance in the UV region, generally between 250 and 300 nm. nih.govptfarm.pl Method validation is then conducted according to established guidelines to ensure linearity, accuracy, precision, and robustness. researchgate.netnih.gov Linearity is confirmed by analyzing a series of standard solutions across a range of concentrations and ensuring the correlation coefficient (r²) is close to 1.0. researchgate.net

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar to nonpolar benzimidazole derivatives. researchgate.netnih.gov |

| Mobile Phase | Acetonitrile/Methanol and Water/Aqueous Buffer (e.g., Phosphate Buffer pH 4.5) | Organic solvent for elution strength; buffer to control pH and improve peak shape. researchgate.netsielc.com |

| Elution Mode | Gradient or Isocratic | Gradient elution is often preferred for separating complex mixtures of impurities. ptfarm.pl |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. researchgate.net |

| Detection Wavelength | ~270-290 nm (UV Detector) | Benzimidazole derivatives typically show strong UV absorbance in this range. nih.gov |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Controlling temperature ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for assessing the purity of this compound, particularly for identifying volatile and semi-volatile impurities. florajournal.com This method combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. mdpi.com

For GC-MS analysis, the compound must be thermally stable and sufficiently volatile. Derivatization may sometimes be employed to increase volatility, although the methanol group might make the parent compound amenable to direct analysis. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. florajournal.com Separation occurs based on the differential partitioning of analytes between the mobile phase and the stationary phase coated on the column wall.

Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ions and fragment ions are separated by their mass-to-charge ratio (m/z). The fragmentation pattern is highly characteristic of a compound's molecular structure and serves as a "fingerprint" for identification. researchgate.netjournalijdr.com

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Cleavage of the bond between the benzimidazole ring and the methanol group.

Fragmentation of the cinnamyl side chain, potentially yielding characteristic ions such as the tropylium (B1234903) ion (m/z 91) from the benzyl (B1604629) moiety.

Sequential loss of neutral molecules like HCN from the benzimidazole ring, a common fragmentation pathway for this heterocyclic system. researchgate.netjournalijdr.com

By comparing the obtained mass spectra with spectral libraries or by interpreting the fragmentation patterns, unknown impurities can be identified. researchgate.net

| Predicted Fragment Structure | m/z (Mass-to-Charge Ratio) | Origin of Fragment |

|---|---|---|

| [M]+ (Molecular Ion) | 278 | Parent molecule |

| [M - CH2OH]+ | 247 | Loss of the hydroxymethyl group |

| [C9H9]+ (Cinnamyl cation) | 117 | Cleavage of the N-cinnamyl bond |

| [C7H5]+ (Tropylium ion) | 91 | Rearrangement and fragmentation of the cinnamyl group |

| [C8H7N2O]+ (Benzimidazol-2-yl-methanol) | 147 | Cleavage of the N-cinnamyl bond |

| [C7H5N2]+ (Benzimidazole core fragment) | 117 | Further fragmentation after loss of substituents |

Spectrophotometric Determination Methods

UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative determination of this compound. This technique relies on the principle that the compound absorbs light in the ultraviolet and/or visible regions of the electromagnetic spectrum. semanticscholar.org The presence of conjugated systems within the benzimidazole ring and the cinnamyl group results in characteristic absorption maxima (λmax). researchgate.netnist.gov

For quantitative analysis, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Benzimidazole derivatives typically exhibit strong absorption bands, often with maxima appearing between 240 nm and 310 nm. semanticscholar.orgnih.gov

Colorimetric methods can also be developed for more selective determination. researchgate.net These methods involve reacting the target analyte with a specific chromogenic reagent to produce a colored complex that absorbs light in the visible range. mdpi.com This can be particularly useful for analyzing samples with complex matrices where UV-absorbing interferences are present. The development of such a method would require identifying a functional group in this compound that can undergo a specific color-producing reaction.

| Parameter | Typical Value/Characteristic | Reference |

|---|---|---|

| Solvent | Methanol, Ethanol, or Acetonitrile | semanticscholar.org |

| Absorption Maxima (λmax) | ~245 nm and ~270-290 nm | semanticscholar.orgnist.gov |

| Molar Absorptivity (ε) | High, due to conjugated π-electron systems | nih.gov |

| Linearity Range | Typically in the µg/mL range | nih.gov |

Application in Biological Sample Analysis (Excluding Clinical/Diagnostic)

The analysis of this compound in biological samples from research settings, such as cell culture media, tissue homogenates, or plasma from preclinical studies, requires robust and sensitive methods. nih.gov The primary challenge is the complexity of the biological matrix, which contains numerous endogenous components that can interfere with the analysis. researchgate.net Therefore, a critical step is sample preparation, which aims to extract the analyte of interest and remove interfering substances. nih.gov

Common sample preparation techniques for benzimidazole derivatives include:

Protein Precipitation (PPT): An organic solvent like acetonitrile is added to the sample (e.g., plasma) to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid adsorbent that selectively retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. chemisgroup.us

Following sample preparation, analysis is typically performed using HPLC-UV or, for higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netchemisgroup.us LC-MS/MS is particularly powerful for biological analysis as it can provide accurate quantification even at very low concentrations and in the presence of co-eluting matrix components. chemisgroup.us These methods are essential in non-clinical research to study the stability of the compound in a biochemical assay environment or to investigate its pharmacokinetic properties in animal models. researchgate.netnih.gov

| Technique | Principle | Advantages | Common Application |

|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation and removal using an organic solvent. | Simple, fast, and inexpensive. | Initial screening, high-throughput analysis. |

| Liquid-Liquid Extraction (LLE) | Differential solubility of the analyte between aqueous and organic phases. | Provides a cleaner extract than PPT. | Plasma, urine, and aqueous buffer samples. |

| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte onto a solid sorbent. | High recovery, excellent cleanup, and concentration of the analyte. | Complex matrices like tissue homogenates. chemisgroup.us |

Future Research Directions and Perspectives for 1 Cinnamyl 1h Benzimidazol 2 Yl Methanol

Exploration of Novel Biological Targets and Pathways

While the broader benzimidazole (B57391) class is known to interact with numerous biological targets, the specific targets of (1-cinnamyl-1H-benzimidazol-2-yl)methanol remain to be fully elucidated. A primary future direction is the comprehensive screening of this compound against a diverse panel of enzymes, receptors, and cellular pathways implicated in various diseases. Based on the activities of related benzimidazole derivatives, several areas warrant investigation. nih.govnih.govresearchgate.net

Key areas for target exploration include:

Oncology: Many benzimidazole derivatives exhibit anticancer properties. nih.gov Future studies should investigate the effect of this compound on targets such as tubulin polymerization, protein kinases (e.g., EGFR), and DNA-related enzymes. nih.govnih.gov

Infectious Diseases: The benzimidazole core is present in numerous antimicrobial and anthelmintic agents. nih.govnih.gov Screening against microbial enzymes like lanosterol (B1674476) 14α-demethylase in fungi or various bacterial targets could reveal novel anti-infective properties. rsc.org

Neurodegenerative Diseases: Some benzimidazoles act as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease. nih.gov

Table 1: Potential Biological Targets for this compound

| Therapeutic Area | Potential Molecular Target | Rationale based on Benzimidazole Scaffold |

|---|---|---|

| Oncology | Tubulin, Tyrosine Kinases, DNA Topoisomerase | Known mechanisms for other anticancer benzimidazoles. nih.gov |

| Antifungal | Lanosterol 14α-demethylase | A key enzyme in fungal cell membrane synthesis, inhibited by azole antifungals. rsc.org |

| Antibacterial | DNA Gyrase, Dihydropteroate Synthase | Established targets for antibacterial agents. |

| Antiviral | Reverse Transcriptase, Protease | Benzimidazoles have shown activity against HIV. nih.gov |

| Neuroprotection | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Inhibition of these enzymes is a strategy for managing Alzheimer's disease. nih.gov |

Design and Synthesis of Next-Generation Derivatives

Systematic structural modification of this compound is a crucial step toward developing next-generation compounds with enhanced potency and selectivity. Structure-activity relationship (SAR) studies should be initiated by designing and synthesizing a library of analogues.

Future synthetic strategies could focus on:

Modification of the Cinnamyl Group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the cinnamyl moiety to modulate electronic properties and target interactions.

Alterations at the Benzimidazole Core: Substitution at the 4, 5, 6, and 7-positions of the benzene (B151609) ring of the benzimidazole nucleus can significantly influence biological activity. nih.gov

Modification of the Methanol (B129727) Group: Esterification or etherification of the hydroxyl group can alter the compound's lipophilicity and pharmacokinetic profile.

Table 2: Proposed Structural Modifications for Derivative Synthesis

| Modification Site | Proposed Chemical Change | Potential Impact |

|---|---|---|

| Cinnamyl Phenyl Ring | Introduction of -Cl, -F, -OCH₃, -NO₂ groups | Modulate binding affinity and electronic interactions with target. |

| Benzimidazole Benzene Ring | Addition of halogen or alkyl groups | Enhance lipophilicity and cell permeability. |

| N1-Position | Replacement of cinnamyl with other substituted benzyl (B1604629) or alkyl chains | Explore spatial requirements of the target's binding pocket. |

Advanced Computational Modeling for Lead Optimization

To streamline the drug discovery process and prioritize the synthesis of the most promising derivatives, advanced computational modeling techniques should be employed. These in silico methods can predict how structural modifications will affect the compound's interaction with biological targets.

Key computational approaches include:

Molecular Docking: To predict the binding modes and affinities of this compound and its designed analogues within the active sites of identified biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of the derivatives with their biological activity, guiding the design of more potent compounds.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior and stability of the ligand-receptor complex over time, providing deeper insights into the mechanism of interaction. rsc.org

Development of High-Throughput Screening Assays

To efficiently evaluate the large number of derivatives that will be synthesized, the development of robust high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of thousands of compounds, accelerating the identification of lead candidates. acs.org

Future work should focus on:

Target-Based Assays: Developing specific biochemical or cellular assays for the novel targets identified in section 9.1.

Phenotypic Screening: Utilizing whole-cell or whole-organism screening to identify compounds with desired effects, such as inhibiting cancer cell growth or microbial proliferation, without prior knowledge of the specific target. researchgate.net This approach has been successful in identifying broad-spectrum anti-infective agents from compound libraries. acs.org

Integration with Nanotechnology for Targeted Delivery (Conceptual)

A significant challenge in drug development is achieving efficient and specific delivery of a therapeutic agent to its site of action while minimizing systemic exposure. Nanotechnology offers a conceptual framework for overcoming these hurdles by using nanocarriers to deliver compounds like this compound. nih.govsciresjournals.com

Conceptual nanotechnology-based delivery systems could include:

Liposomes: Encapsulating the compound within these lipid vesicles could improve its solubility and bioavailability.

Polymeric Nanoparticles: These can be engineered for controlled release and can be functionalized with ligands for active targeting of specific cells or tissues. nih.gov

Magnetic Nanoparticles: These offer the potential for targeted delivery guided by an external magnetic field, concentrating the therapeutic agent at the desired location. biointerfaceresearch.com The use of nanocatalysts like Fe₃O₄ nanoparticles has also been explored in the synthesis of benzimidazole derivatives. biointerfaceresearch.comresearchgate.net

Table 3: Conceptual Nanocarrier Systems for Targeted Delivery

| Nanocarrier Type | Potential Advantages |

|---|---|